

A Technical Guide to the Thermochemical Properties of Fluorinated Cyclopropanes

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Compound of Interest

Compound Name: (1S,2S)-2-fluorocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of fluorinated cyclopropanes, compounds of significant interest in medicinal chemistry. Due to a scarcity of experimental data on fluorinated cyclopropanecarboxylic acids, this document focuses on the closely related and extensively studied fluorinated cyclopropanes. The insights from these theoretical studies offer a foundational understanding of the energetic implications of fluorinating the cyclopropane ring, which is critical for the rational design of novel pharmaceuticals and advanced materials.

Quantitative Thermochemical Data

The introduction of fluorine atoms to the cyclopropane ring significantly influences its stability and electronic properties. The following tables summarize key thermochemical data derived from quantum-chemical studies. These values are crucial for understanding the relative stabilities of different isomers and the energetic costs or benefits of specific fluorination patterns.

Table 1: Calculated Reaction Enthalpies (ΔH^0) and Gibbs Free Energies (ΔG^0) for the Formation of Fluorinated Cyclopropanes

The following data represent the thermodynamics of converting cyclopropane and methyl fluoride into various fluorinated cyclopropanes, as determined by isodesmic reactions. This

approach allows for a consistent comparison of the stability of different fluorinated species.[1]
[2][3][4]

| Compound | ΔH^0 (kcal/mol) | ΔG^0 (kcal/mol) |
|-------------------------------------|-------------------------|-------------------------|
| Monofluorocyclopropanes | | |
| 1-fluorocyclopropane | -17.8 | -18.5 |
| Difluorocyclopropanes | | |
| 1,1-difluorocyclopropane | -7.2 | -8.0 |
| cis-1,2-difluorocyclopropane | -9.9 | -10.6 |
| trans-1,2-difluorocyclopropane | -11.7 | -12.7 |
| Trifluorocyclopropanes | | |
| 1,1,2-trifluorocyclopropane | -13.2 | -14.6 |
| all-cis-1,2,3-trifluorocyclopropane | +1.2 | +3.8 |
| Tetrafluorocyclopropanes | | |
| 1,1,2,2-tetrafluorocyclopropane | -11.7 | -12.7 |
| Pentafluorocyclopropanes | | |
| 1,1,2,2,3-pentafluorocyclopropane | -13.2 | -14.6 |
| Hexafluorocyclopropanes | | |
| Hexafluorocyclopropane | -13.2 | -14.6 |

Note: The reactions are considered exothermic when ΔH^0 is negative, indicating a more stable product.

Table 2: Thermodynamic Data for Intermolecular Interactions of all-cis-1,2,3-trifluorocyclopropane (1.2.3-c.c.)

The unique "Janus-like" polarity of all-cis-1,2,3-trifluorocyclopropane facilitates specific intermolecular interactions. The following table presents the calculated enthalpy of formation (ΔH°) for dimerization and complexation with sodium (Na^+) and chloride (Cl^-) ions.[\[1\]](#)[\[3\]](#)[\[4\]](#)

| Interaction | ΔH° of Formation (kcal/mol) |
|---|--|
| Dimerization of 1.2.3-c.c. | -3.8 |
| 1.2.3-c.c.– Na^+ (1:1) | -32.5 |
| 1.2.3-c.c.– Na^+ –1.2.3-c.c. (2:1) | -58.7 |
| 1.2.3-c.c.– Cl^- (1:1) | -22.3 |
| 1.2.3-c.c.– Cl^- –1.2.3-c.c. (2:1) | -40.3 |

Experimental and Computational Protocols

Computational Methodology for Thermochemical Properties

The quantitative data presented in this guide were primarily obtained through quantum-chemical calculations. A common and reliable methodology for predicting the energetics and properties of organofluorine compounds involves Density Functional Theory (DFT).[\[1\]](#)[\[3\]](#)

Protocol:

- **Software:** A quantum chemistry software package (e.g., Gaussian, Spartan) is utilized.
- **Method:** The B3LYP functional is employed, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
- **Basis Set:** The 6-311++G(d,p) basis set is used. This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions on both heavy atoms (d) and hydrogen atoms (p).
- **Dispersion Correction:** The GD3BJ dispersion correction is included to accurately model non-bonding interactions.[\[1\]](#)[\[3\]](#)

- **Optimization:** The geometries of the fluorinated cyclopropanes and reference molecules (cyclopropane, methane, and methyl fluoride) are optimized to find the minimum energy structures.
- **Frequency Analysis:** Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.
- **Isodesmic Reactions:** To calculate the enthalpy and Gibbs free energy of formation for the fluorinated cyclopropanes, isodesmic reactions are employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

Experimental Determination of Thermochemical Properties: Rotating-Bomb Combustion Calorimetry

While specific experimental data for fluorinated cyclopropanecarboxylic acids is not readily available, rotating-bomb combustion calorimetry is a standard and precise method for determining the heats of combustion and formation of solid and liquid organofluorine compounds.^{[5][6][7]}

Protocol:

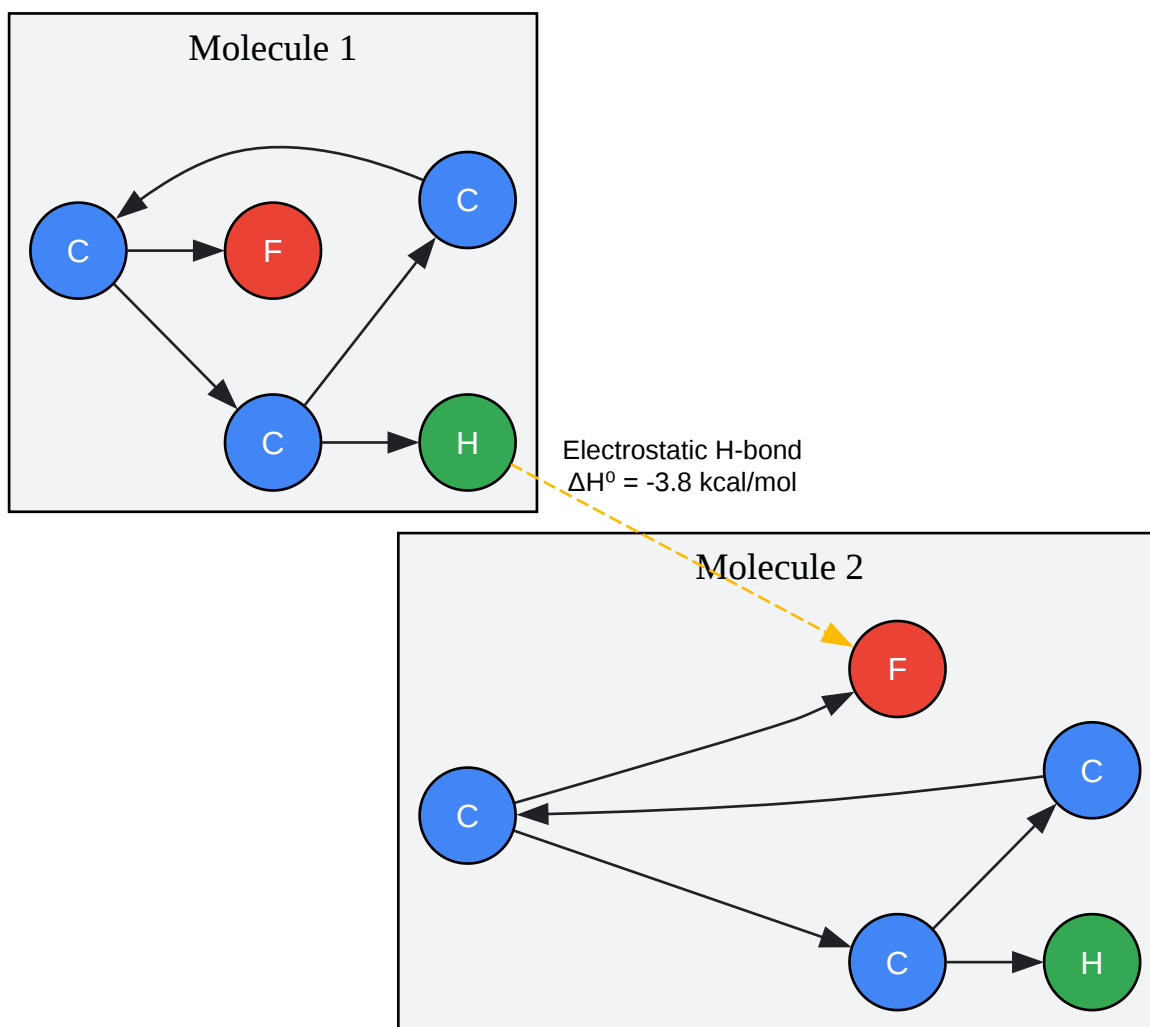
- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of the organofluorine compound is placed in a crucible within the combustion bomb. A fuse wire (e.g., platinum) is connected to electrodes and brought into contact with the sample, often with a cotton thread fuse.
- **Bomb Sealing and Charging:** The bomb is sealed and charged with high-purity oxygen to a pressure of around 30 atm. A small, known amount of water is often added to the bomb to ensure a defined final state for the hydrofluoric acid formed.
- **Calorimeter Assembly:** The bomb is placed in a calorimeter vessel containing a known amount of water. The calorimeter is then placed in a jacket with a controlled temperature.
- **Ignition and Combustion:** The sample is ignited by passing an electric current through the fuse wire. The rotation of the bomb during combustion ensures a complete and well-defined

reaction, leading to a homogeneous solution of the products.

- **Temperature Measurement:** The temperature of the calorimeter water is precisely measured over time, before, during, and after the combustion reaction.
- **Data Analysis:** The heat of combustion is calculated from the observed temperature rise, the energy equivalent of the calorimeter system, and corrections for the heat of ignition and any side reactions.
- **Blank Experiments:** "Blank" or comparison experiments are performed to account for any heat effects not due to the combustion of the sample, such as the reaction of impurities or the heat of solution of the gaseous products.[\[5\]](#)

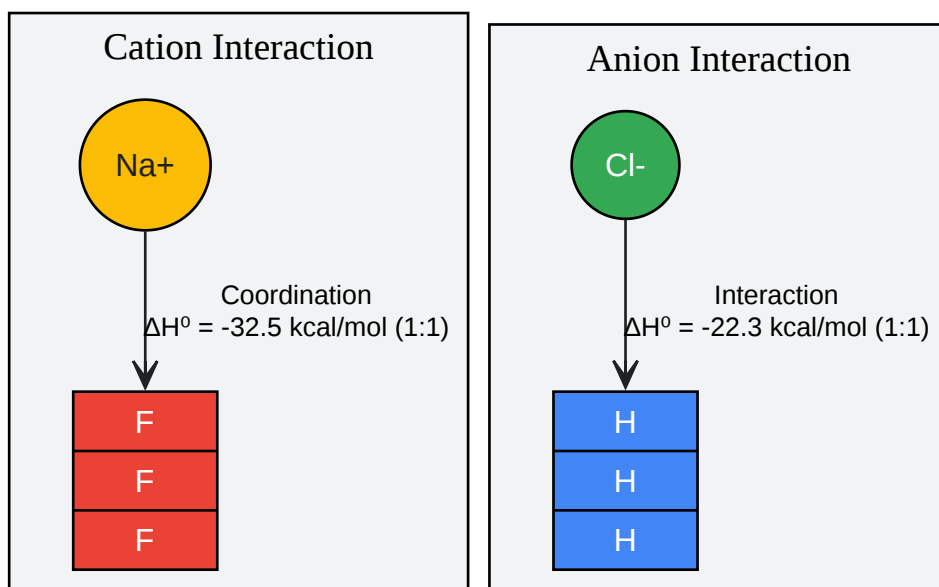
Visualizations of Molecular Interactions and Workflows

The following diagrams illustrate key concepts and processes related to the thermochemical properties of fluorinated cyclopropanes.



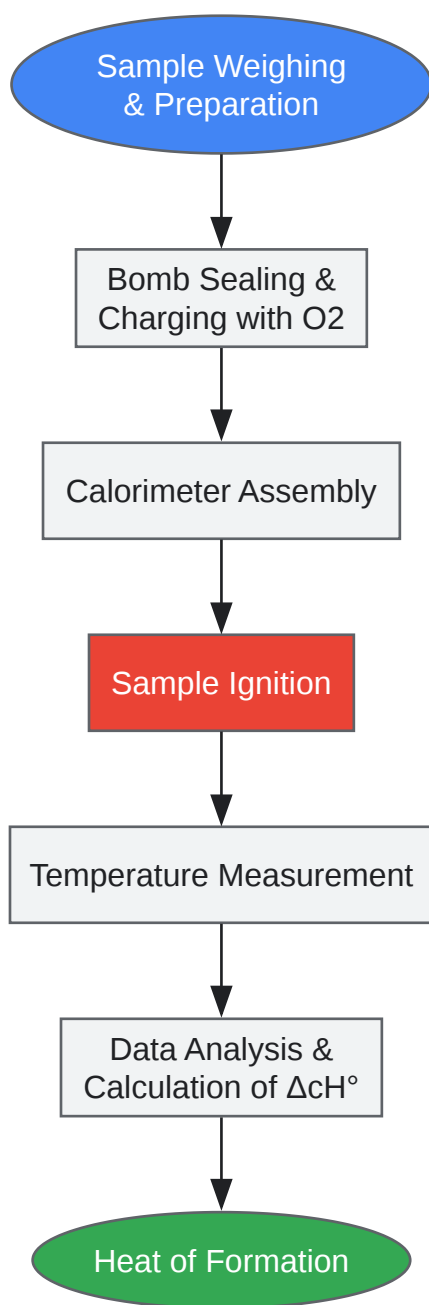
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Caption: Dimerization of all-cis-1,2,3-trifluorocyclopropane.



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Caption: Ion complexation with all-cis-1,2,3-trifluorocyclopropane.



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Caption: Experimental workflow for rotating-bomb combustion calorimetry.

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